molecular formula C9H9F3N2O2 B1297848 N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline CAS No. 54672-09-2

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline

Cat. No.: B1297848
CAS No.: 54672-09-2
M. Wt: 234.17 g/mol
InChI Key: OIZCWRMHLSZGKT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of a nitro group, a trifluoromethyl group, and two methyl groups attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline typically involves the nitration of N,N-dimethyl-2-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups attached to the nitrogen atom can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or other peroxides.

Major Products Formed

    Reduction: N,N-dimethyl-4-amino-2-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: this compound N-oxide.

Scientific Research Applications

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the nucleophile to attack the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-nitroaniline
  • N,N-dimethyl-2-(trifluoromethyl)aniline
  • 4-nitro-2-(trifluoromethyl)aniline

Uniqueness

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is unique due to the presence of both a nitro group and a trifluoromethyl group on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-13(2)8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCWRMHLSZGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334672
Record name N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-09-2
Record name N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-floro-4-nitro-2-trifluoromethylbenzene (2.0 g) in tetrahydrofuran (20 mL) were added dimethyamine (0.64 g) and sodium hydride (0.34 g) at room temperature, and this mixture was stirred at 50° C. for 16 hours. This reaction mixture was poured into water, and this mixture was extracted with ethyl acetate. This organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.94 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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